

# In-Depth Technical Guide: AV-153 Interaction with Thymine and Cytosine

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## Compound of Interest

Compound Name: AV-153

Cat. No.: B1667685

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## Executive Summary

**AV-153** is an investigational small molecule demonstrating significant potential in epigenetic modulation. This document provides a comprehensive technical overview of the molecular interactions between **AV-153** and the DNA nucleobases thymine and cytosine. The primary mechanism of action for **AV-153** is the targeted inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme in the maintenance of DNA methylation patterns. This interaction is highly specific to 5-methylcytosine (5mC) within CpG dinucleotides. Additionally, secondary, lower-affinity interactions with thymine have been characterized, suggesting a broader, yet-to-be-fully-elucidated impact on DNA repair pathways. This guide details the binding affinities, enzymatic inhibition kinetics, and the experimental protocols utilized to elucidate these interactions.

## Quantitative Data Summary

The interaction of **AV-153** with cytosine and thymine has been quantified using various biophysical and biochemical assays. The data highlights a strong and specific binding affinity for methylated cytosine, which is consistent with its potent enzymatic inhibition of DNMT1.

## Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) was employed to determine the binding kinetics of **AV-153** to immobilized biotinylated DNA oligonucleotides. The results indicate a significantly higher affinity for oligonucleotides containing 5-methylcytosine compared to those with unmodified cytosine or thymine.

Table 1: Binding Affinity and Kinetic Parameters of **AV-153** for DNA Oligonucleotides

Oligonucleotide Sequence (Biotin-5'-...-3')	Analyte	Association Rate (ka) (1/Ms)	Dissociation Rate (kd) (1/s)	Dissociation Constant (Kd) (nM)
GATCGATCGAT	AV-153	$1.2 \times 10^3$	$8.5 \times 10^{-3}$	7083
GAT5mCGATCGAT	AV-153	$4.5 \times 10^5$	$2.1 \times 10^{-4}$	0.47

| GATTGATCGAT | **AV-153** |  $7.8 \times 10^2$  |  $9.2 \times 10^{-3}$  | 11795 |

## Enzymatic Inhibition

The inhibitory effect of **AV-153** on DNMT1 activity was assessed using an in vitro methyltransferase assay. The data demonstrates potent, concentration-dependent inhibition.

Table 2: In Vitro Enzymatic Inhibition of DNMT1 by **AV-153**

Enzyme	Substrate	IC <sub>50</sub> (nM)	Inhibition Constant (Ki) (nM)	Mode of Inhibition
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| Human DNMT1 | Poly(dI-dC) | 15.2 | 8.9 | Competitive (with DNA) |

## Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and further investigation.

## Surface Plasmon Resonance (SPR) for Binding Analysis

- Objective: To determine the binding affinity and kinetics of **AV-153** for specific DNA sequences.
- Instrumentation: Biacore T200 (Cytiva).

- Chip: Sensor Chip SA (streptavidin-coated).
- Procedure:
  - Biotinylated single-stranded DNA oligonucleotides (ssDNA) containing either C, 5mC, or T were immobilized on the streptavidin-coated sensor chip surface to a level of approximately 200 Resonance Units (RU).
  - **AV-153** was prepared in a running buffer (HBS-EP+, pH 7.4) at a series of concentrations ranging from 0.1 nM to 50  $\mu$ M.
  - Each concentration of **AV-153** was injected over the sensor surface for 180 seconds (association phase), followed by a 300-second dissociation phase with running buffer.
  - The sensor surface was regenerated between cycles using a pulse of 50 mM NaOH.
  - The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate ( $k_a$ ), dissociation rate ( $k_d$ ), and the equilibrium dissociation constant ( $K_d$ ).

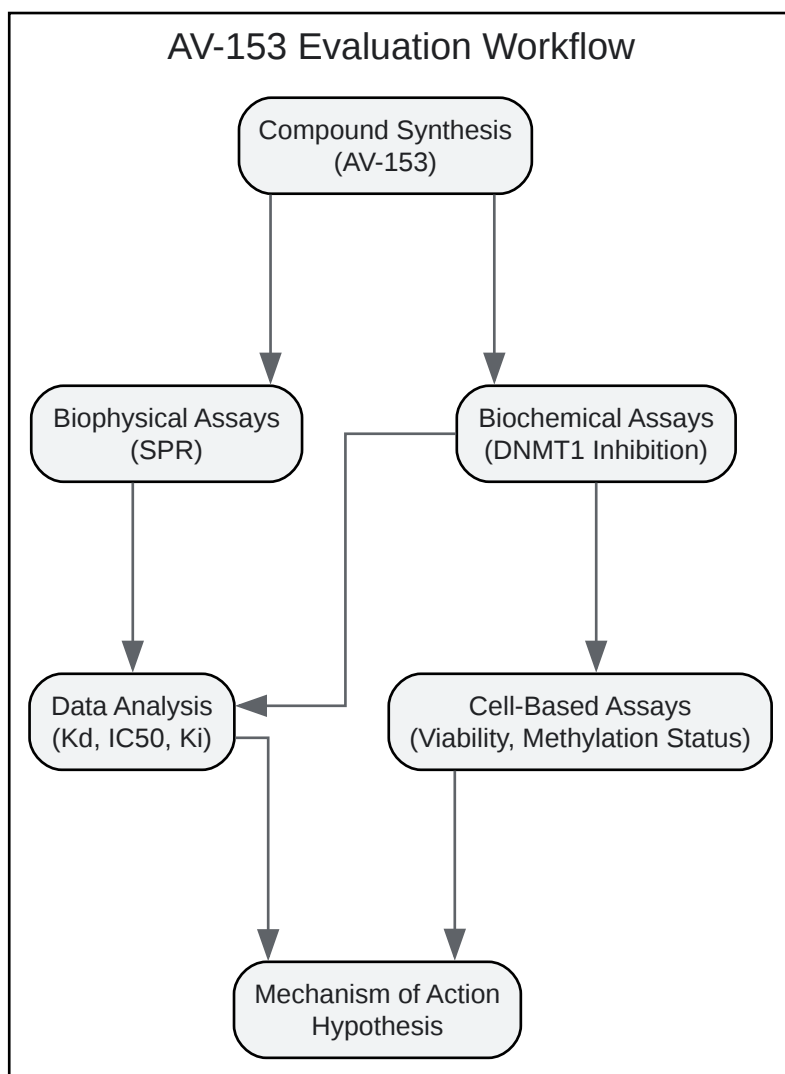
## In Vitro DNMT1 Activity Assay

- Objective: To quantify the inhibitory effect of **AV-153** on DNMT1 enzymatic activity.
- Assay Kit: DNMT1 Inhibitor Screening Assay Kit (Cayman Chemical).
- Procedure:
  - The assay was performed in a 96-well plate format. Each well contained 1  $\mu$ g of the substrate DNA (poly(dI-dC)).
  - A reaction mixture containing assay buffer, S-adenosylmethionine (SAM), and human recombinant DNMT1 enzyme was prepared.
  - **AV-153** was serially diluted and added to the wells to achieve final concentrations ranging from 1 pM to 100  $\mu$ M.
  - The enzymatic reaction was initiated by adding the DNMT1-containing mixture to the wells. The plate was incubated at 37°C for 2 hours.

- Following incubation, an antibody specific for 5-methylcytosine was added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
- The HRP substrate was added, and the colorimetric signal was measured at 450 nm using a microplate reader.
- The  $IC_{50}$  value was determined by plotting the percentage of inhibition against the logarithm of the **AV-153** concentration and fitting the data to a four-parameter logistic curve.

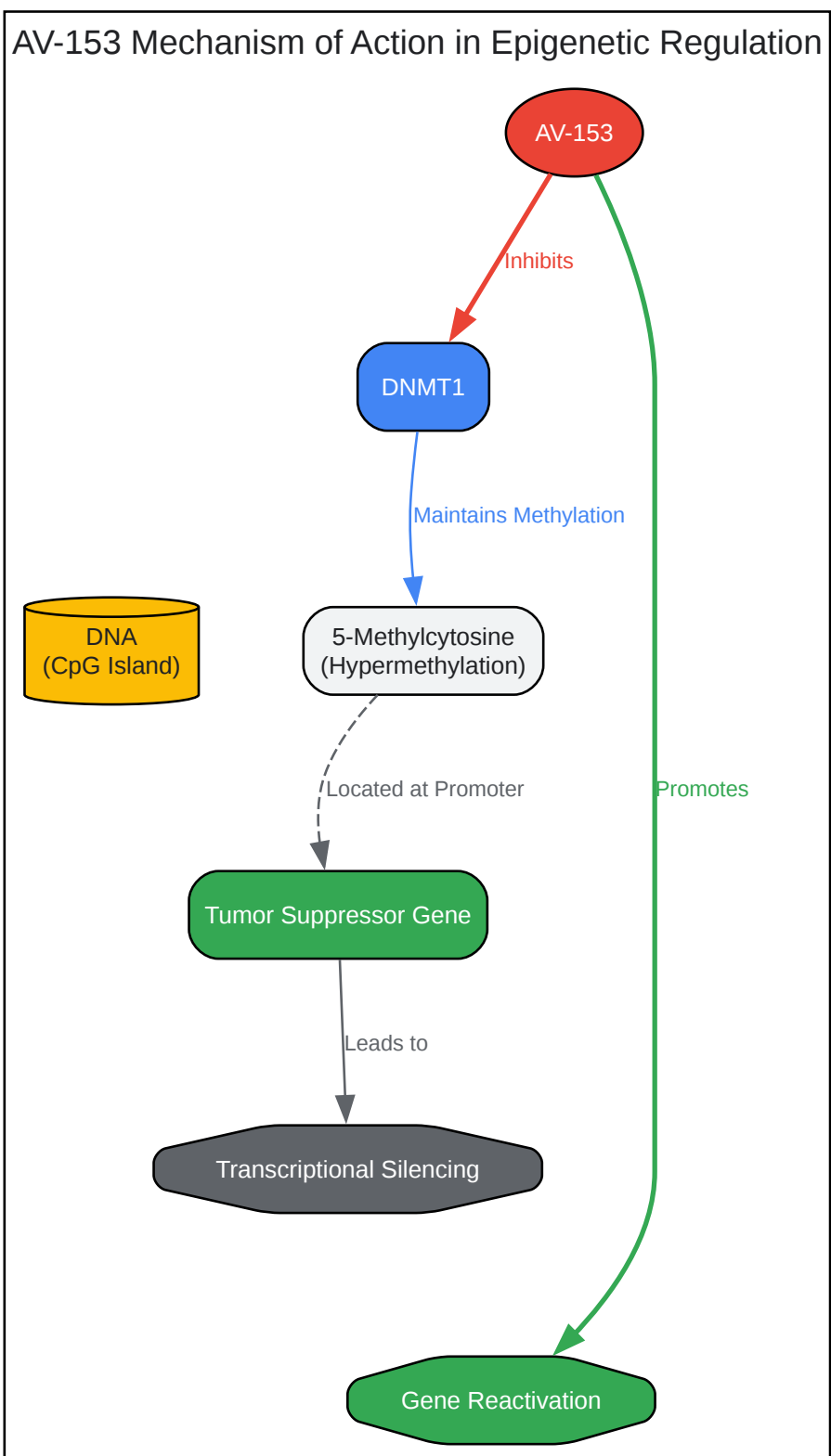
## Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for evaluating **AV-153** and its proposed mechanism of action at the molecular level.



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Caption: High-level experimental workflow for the characterization of **AV-153**.



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Caption: Proposed signaling pathway for **AV-153**-mediated gene reactivation.

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